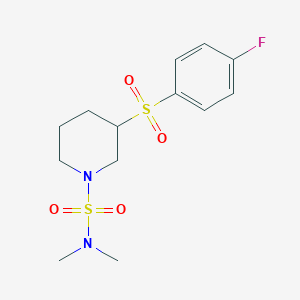

![molecular formula C12H14N6OS2 B2924024 N-甲基-2-((4-甲基-5-(6-甲基咪唑并[2,1-b]噻唑-5-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺 CAS No. 1105197-35-0](/img/structure/B2924024.png)

N-甲基-2-((4-甲基-5-(6-甲基咪唑并[2,1-b]噻唑-5-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

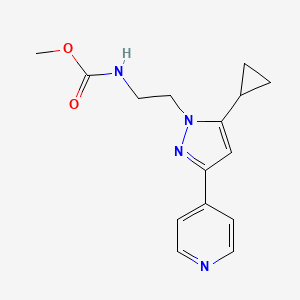

The compound “N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a complex organic molecule that contains several heterocyclic rings, including an imidazole ring and a triazole ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions of amines with carbonyl compounds . The synthesis could involve several steps, including the formation of the imidazole and triazole rings, and the introduction of the methyl and acetamide groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and triazole rings, along with the thioacetamide group. The presence of nitrogen in the rings would make them aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the molecule, such as the nitrogen atoms in the rings and the sulfur atom in the thioacetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable. The compound is likely to be soluble in polar organic solvents due to the presence of the nitrogen and sulfur atoms .科学研究应用

抗菌作用

对相关噻唑衍生物的研究表明了它们在对抗各种病原微生物方面的潜力。例如,某些合成的噻唑化合物对革兰氏阳性菌和革兰氏阴性菌以及念珠菌属酵母菌和曲霉和青霉丝状真菌属真菌表现出显着的抗菌活性。这表明 N-甲基-2-((4-甲基-5-(6-甲基咪唑并[2,1-b]噻唑-5-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺和类似化合物在开发新的抗菌剂方面可能很有价值 (Cankilic & Yurttaş, 2017)。

杀虫应用

另一个应用领域是害虫控制。一项关于含噻二唑部分的杂环对斜纹夜蛾(一种影响棉花作物的常见害虫)的杀虫活性的研究,强调了此类化合物的潜力。通过利用结构与 N-甲基-2-((4-甲基-5-(6-甲基咪唑并[2,1-b]噻唑-5-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺相似的前体,研究人员合成了各种杂环,证明了其作为杀虫剂的有效性 (Fadda 等人,2017)。

抗癌活性

具有噻唑核心结构的化合物也因其抗癌特性而受到探索。例如,N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺的衍生物已显示出对肺腺癌细胞的选择性细胞毒性,表明了开发新型抗癌疗法的潜在途径。这些发现强调了 N-甲基-2-((4-甲基-5-(6-甲基咪唑并[2,1-b]噻唑-5-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺在肿瘤学研究中的相关性 (Evren 等人,2019)。

抗病毒潜力

对具有三唑部分的苯并咪唑衍生物的研究,与所讨论的化合物密切相关,揭示了其中一些化合物对丙型肝炎病毒 (HCV) 的活性,为其作为抗病毒剂的潜力提供了见解。这表明 N-甲基-2-((4-甲基-5-(6-甲基咪唑并[2,1-b]噻唑-5-基)-4H-1,2,4-三唑-3-基)硫代)乙酰胺在治疗病毒感染中的更广泛的药学适用性 (Youssif 等人,2016)。

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The disruption in this pathway due to the inhibition of Pantothenate synthetase leads to a decrease in the production of Coenzyme A. This, in turn, affects various downstream metabolic processes that rely on Coenzyme A, such as the TCA cycle and fatty acid synthesis .

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed significant activity against Mtb H37Ra, with an IC50 of 2.32 μM . This suggests that the compound is effective in reducing the bacterial load.

未来方向

属性

IUPAC Name |

N-methyl-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6OS2/c1-7-9(18-4-5-20-11(18)14-7)10-15-16-12(17(10)3)21-6-8(19)13-2/h4-5H,6H2,1-3H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBJDFNMFLGVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

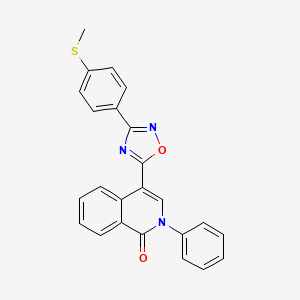

![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)

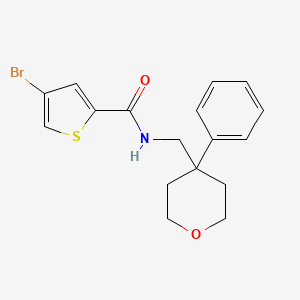

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)

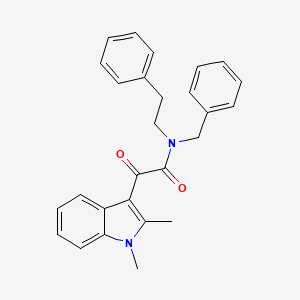

![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)

![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)

![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)

![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)